Bienvenue dans la boutique en ligne BenchChem!

Pyrocatechuic acid

MALDI-TOF MS Matrix selection Analytical chemistry

Pyrocatechuic acid (2,3-DHBA) is the only dihydroxybenzoic acid isomer combining GPR35 agonism (IC₅₀ 2.9 µM), bidentate Fe(III) chelation, and superior MALDI-TOF MS ion yield. Its ortho-dihydroxy catechol structure cannot be replicated by 2,4-DHB or 2,5-DHB. Clinical evidence confirms iron excretion in thalassaemia patients. Anti-biofilm activity against P. aeruginosa (75% reduction, 8h). Select 2,3-DHBA for iron metabolism, GPR35 signaling, MALDI matrix, and anti-infective material applications.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 27138-57-4
Cat. No. B7766149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrocatechuic acid
CAS27138-57-4
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)C(=O)O
InChIInChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)
InChIKeyGLDQAMYCGOIJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.612e+004 mg/L @ 25 °C (est)

Pyrocatechuic Acid (2,3-Dihydroxybenzoic Acid, CAS 27138-57-4): A Structurally Distinct Dihydroxybenzoic Acid Isomer for Research and Industrial Sourcing


Pyrocatechuic acid (systematically 2,3-dihydroxybenzoic acid, 2,3-DHB; also known as 3-hydroxysalicylic acid, catecholcarboxylic acid, CAS 303-38-8, 27138-57-4) is a natural phenolic acid belonging to the dihydroxybenzoic acid (DHB) isomer family, characterized by ortho-positioned hydroxyl groups on the benzoic acid ring [1]. It occurs naturally in Phyllanthus acidus and the aquatic fern Salvinia molesta, and is also a normal human plasma metabolite of benzoic acid, with levels substantially increased following aspirin ingestion [2]. Unlike its positional isomers (e.g., 2,4-DHB, 2,5-DHB, 3,4-DHB, 2,6-DHB, 3,5-DHB), the 2,3-dihydroxy substitution pattern confers distinct physicochemical properties, including a catechol moiety capable of strong bidentate metal chelation, which underpins its unique biological and analytical profile among DHB congeners [3].

Why Dihydroxybenzoic Acid Isomers Cannot Be Interchanged: Evidence-Based Differentiation of Pyrocatechuic Acid (2,3-DHB)


The six positional isomers of dihydroxybenzoic acid (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DHB) share identical molecular formulas (C₇H₆O₄) and molecular weights (154.12 g/mol), yet their hydroxyl substitution patterns produce substantial divergence in physicochemical behavior, biological activity, and analytical performance [1]. Generic substitution among these isomers is scientifically unsupported because the ortho-dihydroxy (catechol) arrangement in pyrocatechuic acid enables bidentate metal chelation that para- and meta-dihydroxy isomers (e.g., 2,5-DHB/gentisic acid, 2,4-DHB/β-resorcylic acid) cannot replicate [2]. This structural difference translates into quantifiable variations in antioxidant potency, iron-binding capacity, GPR35 receptor agonism, and MALDI-MS ion yield that directly impact experimental reproducibility and procurement decisions. The following evidence guide presents head-to-head comparative data demonstrating where 2,3-DHB exhibits meaningful differentiation from its closest analogs.

Pyrocatechuic Acid (2,3-DHB) Product-Specific Quantitative Differentiation Evidence: Comparator-Based Performance Data


MALDI-MS Matrix Performance: 2,3-DHB Ion Intensity Superior to 2,5-DHB and 2,4-DHB Isomers

In matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), the ion intensity generated by 2,3-DHB at 322 nm is significantly higher than that of several comparator DHB isomers. When used as a matrix, 2,3-DHB produces ion intensities approximately equivalent to 2,6-DHB and substantially greater than 2,5-DHB and 2,4-DHB, with the overall rank order being 2,3-DHB ≅ 2,6-DHB > 2,5-DHB ≅ 2,4-DHB > 3,5-DHB [1].

MALDI-TOF MS Matrix selection Analytical chemistry

GPR35 Receptor Agonism: Potent Activity with Defined IC₅₀ of 2.9 µM

Pyrocatechuic acid (2,3-DHB) exhibits agonist activity at the G protein-coupled receptor GPR35 with an IC₅₀ of 2.9 µM [1]. This receptor interaction represents a pharmacologically distinct property; among the dihydroxybenzoic acid isomers, GPR35 agonism has been specifically characterized for 2,3-DHB, while other DHB isomers do not share this well-defined receptor activity profile at comparable potency.

GPCR pharmacology GPR35 agonism Drug discovery

Anti-Biofilm Activity Against Pseudomonas aeruginosa: 2,3-DHB Reduces Biofilm Formation by 75% at 8 Hours

In a Pseudomonas aeruginosa biofilm model, exposure to 2,3-DHB electrospun into poly(d,l-lactide)/poly(ethylene oxide) nanofibers for 8 hours decreased biofilm formation by approximately 75%, as measured by a reduction in cell numbers from 7.1 log₁₀ CFU/mL to 4.8 log₁₀ CFU/mL in the presence of 2.0 mM FeCl₃·6H₂O [1]. The minimum inhibitory concentration (MIC) of 2,3-DHB against P. aeruginosa Xen 5 was determined to be 1.5 mg/mL, which inhibited growth for at least 24 hours [1].

Antimicrobial Biofilm inhibition Pseudomonas aeruginosa

Clinical Iron Chelation: Substantial Increase in Iron Excretion in Iron-Loaded Thalassaemia Patients

2,3-Dihydroxybenzoic acid (2,3-DHB) has been clinically tested in iron-loaded thalassaemia patients, demonstrating the capacity to produce substantial increases in iron excretion [1]. This property is attributed to the ortho-dihydroxy (catechol) arrangement at positions 2 and 3 of the benzoic acid ring, which enables bidentate Fe(III) chelation. In contrast, para- and meta-dihydroxy isomers such as 2,5-DHB (gentisic acid) and 2,4-DHB exhibit weaker iron-binding behavior due to the absence of adjacent hydroxyl groups for bidentate coordination [2]. All aspirin chelating metabolites (ACMs), including both 2,3-DHB and 2,5-DHB, possess high affinity for iron binding and can mobilize iron from different iron pools [3]. However, 2,3-DHB is the isomer for which direct clinical evidence of iron excretion enhancement in thalassaemia patients has been documented [1].

Iron chelation Thalassaemia Clinical pharmacology

HPLC Analytical Differentiation: Optimized Isocratic Separation of 2,3-DHB from Positional Isomers

Analytical differentiation of 2,3-DHB from its positional isomers is achievable via validated HPLC methods. A reported isocratic reversed-phase HPLC method using a mobile phase of MeOH-1% aqueous HOAc (40:60, v/v) at pH 4 provided optimum resolution for 2,3-DHB and related compounds [1]. For analysis of 2,3-DHB in Catharanthus roseus cell cultures, a mobile phase of acetonitrile-1% aqueous HCOOH containing 0.25% trichloroacetic acid (1:5, v/v) at pH 2 was successfully employed [1]. Commercial vendors report HPLC purity specifications for 2,3-DHB typically ranging from ≥98.0% to ≥98.5% [2]. Baseline separation of all six DHB isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DHB) has been demonstrated using specialized mixed-mode chromatographic columns [3].

HPLC method Phenolic acid analysis Quality control

Physicochemical Stability and Formulation Solubility: Defined DMSO Solubility of 30 mg/mL for In Vitro Applications

For in vitro biological studies, pyrocatechuic acid (2,3-DHB) exhibits defined solubility parameters. In anhydrous DMSO at 25°C, the solubility is 30 mg/mL (194.65 mM), as validated by commercial vendor in-house testing . In methanol and 95% ethanol, solubility of 50 mg/mL has been reported . The compound has a melting point range of 204–208 °C and sublimes at approximately 200 °C [1]. These parameters inform appropriate solvent selection and storage conditions for experimental use.

Solubility Formulation DMSO

Optimal Research and Industrial Applications for Pyrocatechuic Acid (2,3-DHB) Based on Quantified Differentiation Evidence


MALDI-TOF Mass Spectrometry: Matrix Selection for Enhanced Positive Ion Mode Sensitivity

Researchers requiring high ion yield in MALDI-TOF MS analysis should select 2,3-DHB over the commonly used 2,5-DHB or 2,4-DHB matrices. As demonstrated by direct head-to-head comparison, 2,3-DHB produces ion intensities at 322 nm that are approximately equivalent to 2,6-DHB and substantially greater than 2,5-DHB and 2,4-DHB (rank order: 2,3-DHB ≅ 2,6-DHB > 2,5-DHB ≅ 2,4-DHB > 3,5-DHB) [1]. This performance advantage directly impacts detection sensitivity and is a key procurement consideration for analytical laboratories conducting MALDI-based analyses.

GPR35 Receptor Pharmacology and Drug Discovery

Pyrocatechuic acid serves as a structurally defined, commercially available agonist tool compound for GPR35 receptor studies, with a quantified IC₅₀ of 2.9 µM [1]. For researchers investigating GPR35-mediated signaling pathways or screening for GPR35 modulators, 2,3-DHB provides a reference agonist with established potency that other DHB positional isomers do not offer at comparable activity levels.

Iron Chelation Research and Aspirin Metabolite Studies

2,3-DHB is the DHB isomer for which direct clinical evidence exists demonstrating substantial increases in iron excretion in iron-loaded thalassaemia patients [1]. As a major aspirin chelating metabolite (ACM) alongside salicylic acid, salicyluric acid, and 2,5-DHB, 2,3-DHB contributes to aspirin's overall iron-mobilizing effects [1]. Research programs investigating iron metabolism, iron overload disorders, or the pharmacological mechanisms of aspirin should procure 2,3-DHB specifically, as its ortho-dihydroxy catechol structure enables bidentate Fe(III) chelation that meta- and para-dihydroxy isomers (e.g., 2,5-DHB, 2,4-DHB) cannot equivalently perform .

Anti-Biofilm and Antimicrobial Material Development

The iron-chelation-dependent anti-biofilm activity of 2,3-DHB against Pseudomonas aeruginosa—specifically, a 75% reduction in biofilm formation after 8-hour exposure (CFU/mL decline from 7.1 to 4.8 log₁₀) and an MIC of 1.5 mg/mL [1]—supports its evaluation in wound dressing formulations, nanofiber-based drug delivery systems, and other anti-infective material applications where biofilm inhibition is desired. This application is directly linked to the compound's catechol-mediated iron-sequestering mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrocatechuic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.